molecular formula C21H23ClN2O3S B2910159 4-(((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile CAS No. 1396792-83-8

4-(((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile

Cat. No.: B2910159
CAS No.: 1396792-83-8
M. Wt: 418.94
InChI Key: OHKPJOYPPAXQHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a synthetic chemical compound designed for research applications. Its structure incorporates a benzonitrile group linked via an ether chain to a piperidine ring, which is further functionalized with a 3-chloro-2-methylphenylsulfonyl moiety. This specific architecture suggests potential for use in medicinal chemistry and chemical biology, particularly as a building block or intermediate in the development of novel bioactive molecules. The presence of the sulfonamide group is a common feature in compounds that interact with various enzymes and receptors, making it a candidate for probing biological pathways and structure-activity relationships (SAR) in drug discovery efforts . Researchers may find this compound valuable for constructing more complex molecular scaffolds aimed at specific biological targets. It is intended for laboratory research purposes only.

Properties

IUPAC Name

4-[[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]methoxymethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3S/c1-16-20(22)3-2-4-21(16)28(25,26)24-11-9-19(10-12-24)15-27-14-18-7-5-17(13-23)6-8-18/h2-8,19H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKPJOYPPAXQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)COCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and benzonitrile groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-(((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders or cancer.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, while the piperidine ring may enhance binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Below is a detailed comparison with compounds sharing structural motifs such as piperidine, sulfonyl, or benzonitrile groups.

Table 1: Key Structural and Pharmacological Comparisons
Compound Name (CAS/Reference) Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties References
Target Compound C₂₁H₂₂ClN₂O₃S 3-Chloro-2-methylphenyl sulfonyl, methoxymethyl linker, benzonitrile 417.93 High lipophilicity (logP ~3.5), potential CNS permeability due to piperidine N/A
4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide (1024183-79-6) C₂₀H₂₂ClN₃O₄S 4-Methylphenyl sulfonyl, carbonyl linker, chlorophenyl hydrazide 436.92 Hydrazide group enhances hydrogen bonding; lower solubility in aqueous media
4-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile hydrochloride (1353972-57-2) C₁₄H₂₀ClN₃ Methylamino-piperidine, benzonitrile 265.78 High solubility in polar solvents; lacks sulfonyl group, reducing enzyme inhibition potential
4-{4-[(4'-chlorobiphenyl-2-yl)methyl]piperazin-1-yl}-N-[(6-chloro-1,1-dioxido-2H-1,2,4-benzothiadiazin-7-yl)sulfonyl]benzamide (1235965-35-1) C₃₃H₂₈Cl₂N₆O₅S₂ Biphenyl-chloro, benzothiadiazine sulfonyl 735.64 Dual sulfonyl groups enhance protein binding; high molecular weight limits bioavailability
4-({4-[(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile C₁₉H₂₀N₄O₂ Methoxypyridinylamino, carbonyl linker 348.39 Improved metabolic stability due to methoxypyridine; moderate logP (~2.8)

Key Research Findings

A. Sulfonyl Group Impact

The 3-chloro-2-methylphenyl sulfonyl group in the target compound enhances hydrophobic interactions with enzyme active sites, as seen in kinase inhibitors (e.g., VEGFR-2) . In contrast, compounds with 4-methylphenyl sulfonyl (CAS 1024183-79-6) exhibit weaker binding due to reduced steric hindrance and electronic effects .

B. Linker Modifications

The methoxymethyl linker in the target compound improves solubility compared to carbonyl-linked analogs (e.g., CAS 1024183-79-6), which show higher crystallinity and lower bioavailability . Piperidine-methylamino linkers (CAS 1353972-57-2) prioritize polar interactions but lack sulfonyl-mediated target engagement .

C. Benzonitrile Derivatives

Benzonitrile-containing compounds, including the target, demonstrate nitrile-mediated hydrogen bonding with cysteine or serine residues in proteases. However, the absence of sulfonyl groups in CAS 1353972-57-2 limits its use to non-enzyme targets .

D. Pharmacokinetic Profiles
  • Target Compound : Moderate logP (~3.5) balances membrane permeability and solubility.
  • CAS 1235965-35-1 : High molecular weight (735.64 g/mol) results in poor oral bioavailability despite strong in vitro activity .
  • CAS 348.39 : Methoxypyridine substitution enhances metabolic stability in hepatic microsomal assays .

Biological Activity

The compound 4-(((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a complex organic molecule that incorporates various pharmacologically relevant structural motifs, including a piperidine moiety and a sulfonamide group. Its potential biological activities are of significant interest in medicinal chemistry, particularly for applications in cancer therapy and antimicrobial treatments.

Structural Characteristics

The molecular formula of the compound is C18H20ClN3O5SC_{18}H_{20}ClN_{3}O_{5}S, with a molecular weight of approximately 397.9 g/mol. The presence of the chloro-substituted phenyl group, sulfonamide linkage, and piperidine ring suggests multiple sites for interaction with biological targets, enhancing its potential therapeutic applications.

Biological Activity Overview

Research indicates that compounds structurally related to this compound exhibit promising biological activities:

Anticancer Properties

Preliminary studies suggest that similar sulfonamide-containing compounds inhibit the growth of cancer cell lines. For instance, compounds with piperidine rings have shown efficacy in cancer chemotherapy by inducing apoptosis in tumor cells.

Antibacterial Activity

Compounds featuring the sulfonamide moiety have demonstrated significant antibacterial activity against various strains, including:

  • Salmonella typhi
  • Bacillus subtilis
    These compounds often exhibit moderate to strong inhibition, making them candidates for further development as antibiotics.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. For example:

  • Acetylcholinesterase Inhibition : Compounds related to this structure have been noted for their ability to inhibit AChE, which is crucial in treating neurodegenerative diseases.
  • Urease Inhibition : This activity can be beneficial in managing urinary tract infections and related conditions.

Comparison of Biological Activities

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-Sulfamoyl-Piperidine DerivativesSulfonamide group + PiperidineAntibacterial, AnticancerDiverse pharmacological profiles
3-Chloro-2-methylphenyl SulfonamidesChloro-substituted phenyl + SulfonamideModerate AntimicrobialEffective against resistant strains
Piperidine DerivativesPiperidine ringNeuroprotective, Anti-inflammatoryUsed in treating various disorders

Case Studies

  • Anticancer Activity Study : A study on related piperidine derivatives showed IC50 values indicating strong anticancer activity against several cell lines. The derivatives exhibited mechanisms involving apoptosis and cell cycle arrest.
  • Antibacterial Efficacy : Research demonstrated that certain sulfonamide derivatives displayed effective inhibition against both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness based on structural modifications.
  • Enzyme Inhibition Analysis : A series of synthesized compounds were evaluated for their ability to inhibit urease and AChE. Results indicated that modifications to the piperidine moiety enhanced inhibitory activity significantly.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.